Sodium 5-hydroxynaphthalene-1-sulphonate
Overview
Description
Molecular Structure Analysis
The molecular formula of Sodium 5-hydroxynaphthalene-1-sulphonate is C10H7NaO4S . It has a molecular weight of 246.21 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is a lipopolysaccharide (LPS) hydrolase that hydrolyzes the lipid A component of LPS .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of >280°C . It is slightly soluble in DMSO and Methanol . The compound is hygroscopic and should be stored under an inert atmosphere at -20°C .Scientific Research Applications
Surface and Solubilisation Activities
A study by Azzam, Negm, and Gad (2004) focused on the synthesis of 1-amino-2-alkyloxynaphthalene-4-sodium sulphonates to explore their surface tensions, interfacial tensions, and emulsifying efficiencies. This research highlighted the critical micelle concentration (CMC) and solubilisation rates of paraffin oil in micellar solutions, demonstrating the impact of surfactant structure on solubilisation processes, particularly the hydrophilic/lipophilic balance (HLB) (Azzam, Negm, & Gad, 2004).
Interaction with Proteins
Pesavento and Profumo (1991) investigated the interaction between bovine serum albumin (BSA) and a sulphonated azo dye, revealing insights into the binding mechanisms and effects of ionic strength on these interactions. This study suggests a significant role of sulphonated compounds in modulating protein-dye interactions in acidic solutions (Pesavento & Profumo, 1991).
Chromatographic Applications
Fagerlund, Hartvig, and Lindström (1979) examined the extractive alkylation of sulphonamide diuretics, utilizing sodium salts as counter ions for chromatographic determination. This approach facilitated the direct analysis of acetazolamide in serum, showcasing the utility of sodium salts in enhancing chromatographic analyses (Fagerlund, Hartvig, & Lindström, 1979).
Material Science
The sodium salts of sulphonated poly(aryl-ether-ether-ketone) (SPEEK) were developed and characterized for their thermal stability and water uptake properties. This work, conducted by Bailly, Williams, Karasz, and MacKnight (1987), underscores the potential of sodium sulphonates in producing materials with desirable thermal and hydration characteristics, essential for applications in membranes and other technologies (Bailly, Williams, Karasz, & MacKnight, 1987).
Environmental Analysis
An innovative method proposed by Taguchi, Kasahara, Fukushima, and Goto (1981) leverages bis[2-(5-chloro-2-pyridylazo)-5-diethylaminophenolato]cobalt(III) for extracting and determining sulphonated and sulphated surfactants in water samples. This approach provides a simpler and more sensitive alternative to traditional methods, such as the Methylene Blue method, for environmental monitoring of surfactants (Taguchi, Kasahara, Fukushima, & Goto, 1981).
Safety and Hazards
The safety data sheet for Sodium 5-hydroxynaphthalene-1-sulphonate indicates that it may cause skin irritation and serious eye damage . It may also cause respiratory irritation . In case of exposure, it is recommended to seek medical attention and follow the first aid measures outlined in the safety data sheet .
Mechanism of Action
Target of Action
The primary target of Sodium 5-hydroxynaphthalene-1-sulphonate is Cyclin-dependent kinase 2 . Cyclin-dependent kinases are a group of protein kinases that are activated by the formation of a complex with cyclins and play a significant role in controlling cell cycle progression .
Mode of Action
It is known to interact with its target, cyclin-dependent kinase 2 . The interaction between this compound and its target could lead to changes in the cell cycle progression .
Biochemical Pathways
Given its target, it can be inferred that it may influence the cell cycle progression pathway . The downstream effects of this could include alterations in cell proliferation and growth .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Given its target, it can be inferred that it may influence cell cycle progression, potentially affecting cell proliferation and growth .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Properties
IUPAC Name |
sodium;5-hydroxynaphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQLBKMVMXBGRC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202542 | |
Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5419-77-2, 79873-34-0 | |
Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005419772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 5-hydroxy-, sodium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 5-hydroxy-, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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